molecular formula C11H11N5O2S B13894503 8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine

8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine

Cat. No.: B13894503
M. Wt: 277.30 g/mol
InChI Key: DQAGMDUVKQKYRR-UHFFFAOYSA-N
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Description

6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both imidazole and pyrazole rings in its structure makes it a unique scaffold for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine with methylsulfonyl chloride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methylquinoline

Uniqueness

6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of both methyl and methylsulfonyl groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C11H11N5O2S

Molecular Weight

277.30 g/mol

IUPAC Name

6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C11H11N5O2S/c1-7-6-16-9(8-3-13-14-4-8)5-12-10(16)11(15-7)19(2,17)18/h3-6H,1-2H3,(H,13,14)

InChI Key

DQAGMDUVKQKYRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C(=N1)S(=O)(=O)C)C3=CNN=C3

Origin of Product

United States

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